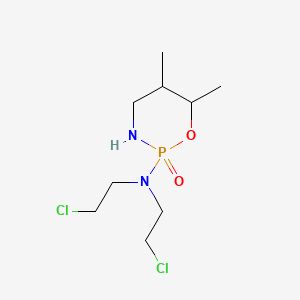

Tetrahydro-2-(bis(2-chloroethyl)amino)-5,6-dimethyl-2H-1,3,2-oxazaphosphorine 2-oxide

Description

Properties

CAS No. |

78219-96-2 |

|---|---|

Molecular Formula |

C9H19Cl2N2O2P |

Molecular Weight |

289.14 g/mol |

IUPAC Name |

N,N-bis(2-chloroethyl)-5,6-dimethyl-2-oxo-1,3,2λ5-oxazaphosphinan-2-amine |

InChI |

InChI=1S/C9H19Cl2N2O2P/c1-8-7-12-16(14,15-9(8)2)13(5-3-10)6-4-11/h8-9H,3-7H2,1-2H3,(H,12,14) |

InChI Key |

LALXWSXUQYVCMQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1CNP(=O)(OC1C)N(CCCl)CCCl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclophosphamide is synthesized through a multi-step process. The initial step involves the reaction of 2-chloroethylamine hydrochloride with phosphorus oxychloride to form 2-chloroethylphosphorodiamidic chloride. This intermediate is then reacted with 3-hydroxypropionaldehyde to yield cyclophosphamide .

Industrial Production Methods

Industrial production of cyclophosphamide follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The final product is often crystallized and purified to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Cyclophosphamide undergoes several types of chemical reactions, including:

Oxidation: It is metabolized in the liver to form active metabolites.

Reduction: It can be reduced to inactive metabolites.

Substitution: It can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Cytochrome P450 enzymes in the liver.

Reduction: Various reducing agents in the body.

Substitution: Nucleophiles such as water or other biological molecules.

Major Products Formed

- 4-Ketocyclophosphamide

- Carboxyphosphamide

- Aldophosphamide

Scientific Research Applications

Cyclophosphamide has a wide range of scientific research applications:

- Chemistry : Used as a model compound to study DNA cross-linking.

- Biology : Investigated for its effects on cellular processes and DNA repair mechanisms.

- Medicine : Widely used in chemotherapy for treating cancers such as lymphoma, leukemia, and breast cancer.

- Industry : Used in the production of other pharmaceuticals and as a research tool in drug development .

Mechanism of Action

Cyclophosphamide exerts its effects by being metabolized in the liver to form active metabolites, such as aldophosphamide. These metabolites then form covalent bonds with DNA, leading to cross-linking and strand breakage. This disrupts DNA replication and transcription, ultimately causing cell death. The primary molecular targets are rapidly dividing cancer cells, making it effective in chemotherapy .

Comparison with Similar Compounds

Similar Compounds

- Ifosfamide

- Chlorambucil

- Melphalan

Uniqueness

Cyclophosphamide is unique due to its broad spectrum of activity against various cancers and its ability to be activated in the liver, which allows for targeted action. Unlike some other nitrogen mustards, it has a relatively lower toxicity profile, making it a preferred choice in many chemotherapy regimens .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.